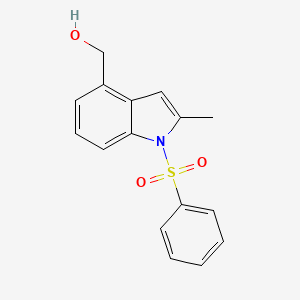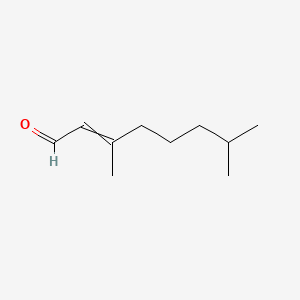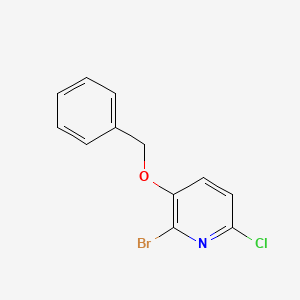
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a pyrimidine ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring:
Formation of the Pyrimidine Ring:
Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products
Oxidation: Oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazoles.
Substitution: Substitution of the isopropyl group can yield various alkyl or aryl derivatives.
Scientific Research Applications
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole and pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. The pyrazole and pyrimidine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-isopropyl-1H-pyrazol-4-yl)-2-methylsulfanyl-pyrimidine can be compared with other similar compounds, such as:
1-(1-ethyl-3-isopropyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: This compound features a similar pyrazole ring but with different substituents.
4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine: This compound features a similar pyrimidine ring but with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C11H14N4S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(5-propan-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C11H14N4S/c1-7(2)10-8(6-13-15-10)9-4-5-12-11(14-9)16-3/h4-7H,1-3H3,(H,13,15) |
InChI Key |
RBFYQYDOTWUWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)C2=NC(=NC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)






![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


